N-Bidesethylchloroquine N-Bidesethylchloroquine
Brand Name: Vulcanchem
CAS No.: 137433-27-3
VCID: VC18000134
InChI: InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1
SMILES:
Molecular Formula: C14H18ClN3
Molecular Weight: 263.76 g/mol

N-Bidesethylchloroquine

CAS No.: 137433-27-3

Cat. No.: VC18000134

Molecular Formula: C14H18ClN3

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

N-Bidesethylchloroquine - 137433-27-3

Specification

CAS No. 137433-27-3
Molecular Formula C14H18ClN3
Molecular Weight 263.76 g/mol
IUPAC Name (4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine
Standard InChI InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1
Standard InChI Key GYEDIFVVTRKXHP-SNVBAGLBSA-N
Isomeric SMILES C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl
Canonical SMILES CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

N-Bidesethylchloroquine (C₁₄H₁₈ClN₃) has a molecular weight of 263.76 g/mol . The IUPAC name is 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine, reflecting its quinoline core and alkylamine side chain . Key structural features include:

  • A 7-chloroquinoline moiety

  • A pentane-1,4-diamine substituent

  • Stereochemical centers influencing metabolic activity

The SMILES notation for this compound is CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl, while its InChIKey (GYEDIFVVTRKXHP-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₈ClN₃
CAS Number4298-14-0
Molecular Weight263.76 g/mol
IUPAC Name4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine
Storage Conditions-20°C (as hydrochloride salt)

Metabolic Pathways and Pharmacokinetics

Biotransformation of Chloroquine

Chloroquine undergoes hepatic metabolism primarily via cytochrome P450 enzymes:

  • First Pass: CYP2C8 and CYP3A4 mediate N-desethylation to form desethylchloroquine (40% yield) .

  • Second Pass: Further N-desethylation by CYP3A4/5 and CYP2D6 produces N-bidesethylchloroquine (10% yield) .

The metabolism is stereoselective, with the (S)-enantiomer of desethylchloroquine showing higher plasma concentrations than the (R)-form . This enantiomeric preference influences the metabolite's pharmacological activity.

Pharmacokinetic Profile

ParameterValue (Chloroquine)Impact on Metabolite
Half-life20–60 daysProlonged metabolite exposure
Clearance0.16 L/kg/daySlow elimination
Volume of Distribution115 L/kgExtensive tissue distribution

N-Bidesethylchloroquine accumulates in tissues due to chloroquine's large volume of distribution, potentially contributing to long-term ocular and cardiac toxicity .

Pharmacological Activity and Drug Interactions

Enzyme Inhibition Properties

N-Bidesethylchloroquine competitively inhibits:

  • CYP2D6: Affects metabolism of β-blockers and antidepressants

  • CYP2C8: Alters pioglitazone and repaglinide pharmacokinetics

This inhibition profile explains documented drug interactions:

  • + Metoprolol: 50.7% increase in AUC due to CYP2D6 inhibition

  • + Rosuvastatin: 65% higher plasma concentrations

Stereochemical Considerations

The (S)-enantiomer demonstrates:

  • 1.8× higher blood concentrations than (R)-form

  • Greater inhibition of viral RNA polymerase in in vitro models

Analytical Detection Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) methods for metabolite quantification:

  • Column: C18 reverse-phase (150 × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/phosphate buffer (pH 3.0) gradient

  • Detection: UV absorbance at 343 nm

Mass spectrometry (LC-MS/MS) achieves lower detection limits (0.2 ng/mL vs. 5 ng/mL for HPLC) .

Clinical Implications and Toxicity

Ocular Toxicity Mechanisms

Accumulation in retinal pigment epithelium:

  • Lysosomal pH alteration → impaired autophagy

  • Melanin binding → irreversible retinopathy

Cardiotoxicity Risk Factors

  • QTc prolongation: 6 ms per 100 mg chloroquine dose

  • Synergy with macrolides: 23.5% increased arrhythmia risk

Regulatory Status and Research Directions

Future Research Priorities

  • Develop enantiomer-specific assays for toxicity prediction

  • Investigate direct antiviral effects against SARS-CoV-2 variants

  • Explore therapeutic potential in autoimmune disorders

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